

Application Note: Detection of Deoxynivalenol (DON) in Grain Samples

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Compound of Interest

Compound Name: *Sporol*

Cat. No.: *B1166302*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene mycotoxin produced by various *Fusarium* fungi, particularly *F. graminearum* and *F. culmorum*.^{[1][2][3]} These fungi commonly infect cereal crops like wheat, corn, barley, and oats, leading to contamination of grain and derived food and feed products.^{[1][2][4]} DON is a significant concern for food safety and international trade due to its adverse health effects, including immunosuppressive and gastrointestinal issues in humans and animals.^[3] Regulatory bodies worldwide have established maximum permissible levels for DON in cereals and food products, necessitating accurate and reliable analytical methods for its detection and quantification. This document provides an overview and detailed protocols for the most common methods used for DON analysis in grain samples.

Methods Overview and Performance

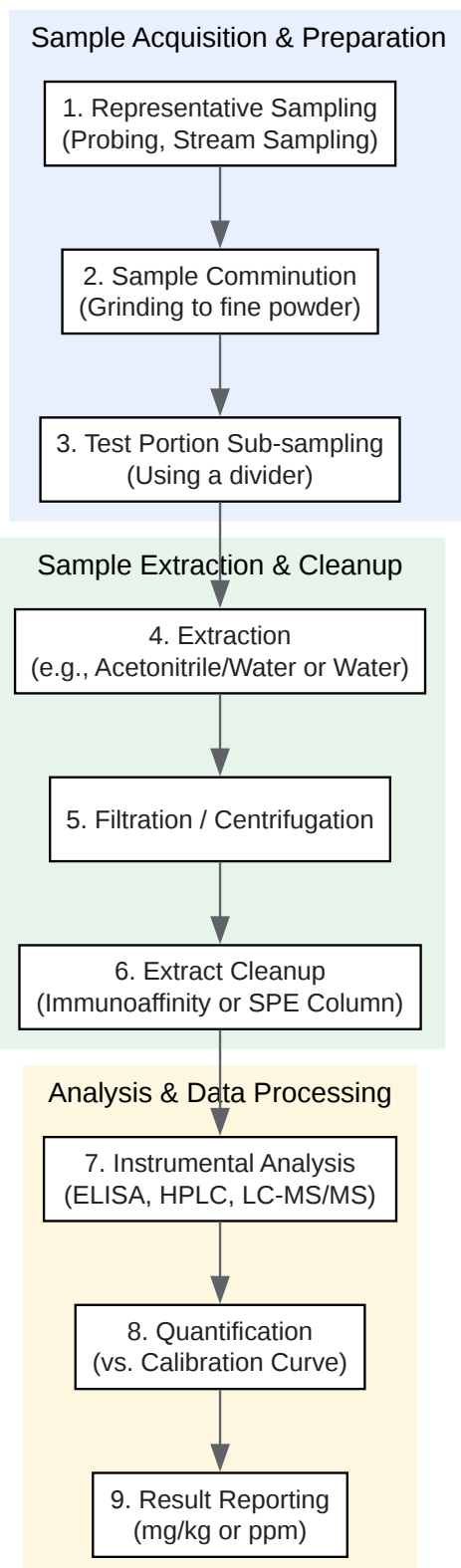
Several analytical techniques are available for the determination of DON in grain. The primary methods include enzyme-linked immunosorbent assay (ELISA) for rapid screening, and chromatographic methods such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation and highly sensitive quantification.^[5] The choice of method depends on the required sensitivity, specificity, sample throughput, and available resources.

Table 1: Comparison of Key Performance Characteristics for DON Detection Methods

Parameter	ELISA (Screening)	HPLC-UV (Quantitative)	LC-MS/MS (Confirmatory/Quantitative)
Principle	Competitive Immunoassay[3][4]	Chromatographic separation with UV detection[6][7]	Chromatographic separation with mass spectrometric detection[8][9]
Typical Limit of Detection (LOD)	12 - 25 µg/kg[1][10]	20 - 40 µg/kg[6][11][12]	5 - 13 µg/kg (ng/g)[8][9]
Typical Limit of Quantification (LOQ)	50 - 500 µg/kg (0.5 ppm)[10][13]	50 - 200 µg/kg[10][11][12]	10 - 26 µg/kg (ng/g)[8][9]
Analysis Time per Sample	~45 - 90 minutes[1][4]	~20 - 90 minutes[6]	~7 - 20 minutes[14][15]
Recovery Rates	80 - 110%[1]	80 - 102%[6][10][16]	Generally >90% (with internal standards)[14]
Relative Standard Deviation (RSD)	< 15%	< 10%[11]	< 15%
Primary Application	Rapid screening of large sample numbers	Routine quantitative analysis	High-sensitivity analysis, confirmation, multi-mycotoxin methods
Advantages	High throughput, cost-effective, simple[5]	Good accuracy and precision, widely available[6]	High specificity and sensitivity, confirmatory[6]
Disadvantages	Potential for cross-reactivity, less specific[5]	Requires cleanup, moderate sensitivity[11]	High instrument cost, requires skilled operator[6]

Experimental Workflows and Diagrams

The general workflow for analyzing DON in grain involves several key stages, from initial sampling to final data interpretation. Proper sampling is critical to obtain a representative sample of a grain lot, as mycotoxins are often heterogeneously distributed.^[17]



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Caption: General workflow for DON detection in grain samples.

Experimental Protocols

Protocol 1: Sample Preparation (General)

This protocol describes the general steps for preparing a grain sample for extraction, applicable to all subsequent analytical methods.

- Sampling: Obtain a representative bulk sample from the grain lot using appropriate probing or stream-sampling techniques.^[5] A minimum of 5-10 probe samples are recommended for a truckload.^[5]
- Grinding: The entire bulk sample should be ground to a fine powder, aiming for a particle size where at least 75% can pass through a No. 20 sieve.^[18] This step is crucial for achieving a homogeneous blend.
- Sub-sampling: From the ground material, obtain a smaller, representative test portion (e.g., 100 g) using a grain divider.^[18]
- Extraction:
 - For HPLC / LC-MS/MS: Weigh 10-25 g of the ground sample into a blender jar. Add 40-100 mL of an extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 v/v).^[15]^[19] Alternatively, a water-based extraction can be used.^[6]^[7]
 - For ELISA: Weigh 20 g of the ground sample and add 100 mL of distilled or deionized water (1:5 w/v ratio).^[3]
- Blending & Filtration: Blend the mixture at high speed for 3 minutes. Allow the extract to settle, then filter the supernatant through a fluted filter paper followed by a microfibre filter to clarify the extract.^[6]^[7]

Protocol 2: Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for a competitive ELISA test kit. Users should always follow the specific instructions provided by the kit manufacturer.

- Principle: In a competitive ELISA, free DON in the sample extract competes with a labeled DON-enzyme conjugate for a limited number of specific antibody binding sites coated on the microplate wells.[3] Higher concentrations of DON in the sample result in less bound conjugate and a weaker colorimetric signal.[3]
- Procedure:
 1. Prepare sample extracts as described in Protocol 1.
 2. Add a defined volume of the DON standards and sample extracts to the antibody-coated microwells.
 3. Add the DON-enzyme (HRP) conjugate to each well and incubate for the time specified by the manufacturer (e.g., 15 minutes).[1]
 4. Wash the wells with the provided wash buffer to remove unbound reagents.
 5. Add the TMB substrate solution to each well and incubate for 5-15 minutes to allow color development.[3]
 6. Add the stop solution to quench the reaction, which typically changes the color from blue to yellow.[3]
 7. Read the absorbance of each well at 450 nm using a microplate reader.
 8. Quantification: Generate a standard curve by plotting the absorbance of the standards against their concentration. Determine the DON concentration in the samples by interpolating their absorbance values from this curve.

Protocol 3: Analysis by HPLC-UV

This method provides accurate quantification and is suitable for routine laboratory analysis. It requires a cleanup step to remove matrix interferences.

- Principle: The sample extract is passed through an immunoaffinity column (IAC) containing antibodies specific to DON. After washing, the purified DON is eluted and then separated from other compounds on a reverse-phase HPLC column and quantified by a UV detector at approximately 218-220 nm.[6][7][20]

- Immunoaffinity Column (IAC) Cleanup:
 1. Prepare the sample extract as described in Protocol 1.
 2. Pass a specific volume of the filtered extract (e.g., 1-2 mL) through the IAC at a slow, steady flow rate (e.g., 1 drop per second).[6][7]
 3. Wash the column with 10 mL of purified water to remove interfering compounds.
 4. Dry the column by passing air through it.
 5. Elute the bound DON from the column by slowly passing 1-2 mL of methanol. Collect the eluate in a clean vial.[7]
 6. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at ~50°C.
 7. Reconstitute the residue in a known volume (e.g., 300-500 μ L) of the HPLC mobile phase. [6][7]
- HPLC-UV Conditions:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).[11]
 - Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 10:90 v/v or 15:85 v/v).[6][7]
 - Flow Rate: 0.6 - 1.0 mL/min.[6][7]
 - Column Temperature: 30°C.[6][21]
 - Injection Volume: 50 μ L.[6][7]
 - Detector: UV detector set to 218 nm or 220 nm.[6][7]
- Quantification: Prepare a series of DON standard solutions of known concentrations. Inject the standards to create a calibration curve of peak area versus concentration. Inject the prepared sample extracts and quantify the DON concentration by comparing the resulting peak area to the calibration curve.[7]

Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirmation and high-sensitivity analysis, capable of detecting DON and its modified forms simultaneously.

- Principle: After extraction, the sample is injected into an LC system for separation. The analyte is then ionized (typically via electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[\[14\]](#)[\[15\]](#)
- Sample Preparation:
 1. Extract the sample as described in Protocol 1 (acetonitrile/water is common).[\[9\]](#) A cleanup step may not be necessary, but a simple dilution of the crude extract is often performed.[\[15\]](#)
 2. For high-purity analysis, the IAC cleanup from Protocol 3 can be employed.
 3. Filter the final extract through a 0.22 µm syringe filter before injection.
- LC-MS/MS Conditions:
 - LC System: UPLC or HPLC system.
 - Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[\[14\]](#)
 - Mobile Phase: A gradient of water and methanol (or acetonitrile), often containing a modifier like ammonium acetate (e.g., 5-10 mM).[\[9\]](#)[\[15\]](#)
 - Flow Rate: 0.2 - 0.5 mL/min.[\[14\]](#)[\[15\]](#)
 - Injection Volume: 3 - 10 µL.[\[14\]](#)
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization: Electrospray Ionization (ESI), typically in negative mode.[\[15\]](#)

- Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for DON for confident identification and quantification.
- Quantification: Quantification is typically performed using an external calibration curve. For highest accuracy and to compensate for matrix effects, the use of a stable isotope-labeled internal standard (e.g., ^{13}C -DON) is strongly recommended.[14]

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